Biapenem
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMBZHPJVKCOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Antimicrobial Action of Biapenem
Penicillin-Binding Protein (PBP) Interaction Dynamics
Penicillin-binding proteins are membrane-associated enzymes that catalyze the polymerization and cross-linking of peptidoglycan precursors. asm.orgmdpi.com Biapenem (B1666964), as a beta-lactam, inhibits the transpeptidase and dd-carboxypeptidase activities of PBPs by acylating the active-site serine residue. asm.org
Binding Affinity and Specificity with Bacterial PBPs
This compound binds to bacterial PBPs with high affinity. patsnap.com Studies have shown that carbapenems, including this compound, generally bind strongly to PBPs in both Gram-negative and Gram-positive bacteria. nih.gov Specifically, this compound has demonstrated strong affinity for PBP 2 of Escherichia coli and Pseudomonas aeruginosa, and PBP 1 of Staphylococcus aureus. nih.gov Additionally, this compound exhibited strong affinity with PBP 1a of E. coli and PBP 1b of P. aeruginosa. nih.gov The binding affinities of carbapenems like doripenem (B194130), imipenem (B608078), and meropenem (B701) for Streptococcus pneumoniae PBPs 1A, 2X, and 2B have been reported as similar to that of ceftriaxone. nih.gov Doripenem, imipenem, and meropenem showed strong affinity for S. pneumoniae PBPs 1A, 2X, and 2B in a penicillin-susceptible strain, with low IC50 values. nih.gov
Structural Analysis of PBP-Biapenem Complexes
Crystal structures of this compound complexed with PBPs, such as PBP 2X and PBP 1A from Streptococcus pneumoniae, provide insights into the interaction at the molecular level. asm.orgnih.govrcsb.org These structures reveal that the C-2 side chains of carbapenems form characteristic hydrophobic interactions with conserved amino acid residues, such as Tryptophan and Threonine, in the active sites of PBPs. asm.orgnih.govrcsb.org For instance, interactions occur with Trp374 and Thr526 of PBP 2X and with Trp411 and Thr543 of PBP 1A. asm.org These hydrophobic interactions are suggested to play important roles in the binding of carbapenems to PBPs. asm.orgnih.gov
Induced-Fit Conformational Changes in PBPs upon this compound Binding
The formation of the complex between this compound and PBPs is accompanied by induced-fit conformational changes in the active site pocket of the enzyme. asm.orgnih.gov This means that the PBP undergoes a change in its shape upon binding with this compound to achieve a better fit. mdpi.com In the this compound and tebipenem (B1682724) complex structures with Streptococcus pneumoniae PBP 2X and PBP 1A, the Cα atoms of key residues like Trp411 were displaced towards the opening of the active pockets compared to their positions in the uncomplexed structure. asm.orgnih.gov This conformational adjustment is a characteristic feature of the binding process. asm.orgnih.govmdpi.complos.org
Inhibition of Transpeptidase Activity and Peptidoglycan Cross-Linking
Beta-lactam antibiotics, including this compound, inhibit the transpeptidase activity of PBPs by acylating the active-site serine residue. asm.org This acylation forms a stable acyl-enzyme complex, preventing the enzyme from catalyzing the cross-linking of peptidoglycan strands. asm.orgmdpi.com Normally, transpeptidases bind to a peptidoglycan substrate (donor strand) and catalyze the formation of cross-links with an acceptor strand. asm.org this compound's binding to the active site disrupts this process. patsnap.comasm.orgmdpi.compatsnap.com this compound has also been shown to inhibit L,D-transpeptidases, which are responsible for forming 3→3 linkages in peptidoglycan, particularly in organisms like Mycobacterium tuberculosis. nih.govosti.govresearchgate.net
Impact on Bacterial Cell Wall Synthesis and Integrity
By inhibiting the transpeptidase activity and peptidoglycan cross-linking, this compound disrupts the synthesis and integrity of the bacterial cell wall. patsnap.comontosight.ainih.govmdpi.compatsnap.com The peptidoglycan layer provides structural integrity and protection to the bacterial cell. patsnap.com When the cross-linking is inhibited, the cell wall becomes weak and unstable. patsnap.compatsnap.com This disruption in cell wall synthesis ultimately leads to cell lysis and bacterial cell death. patsnap.comontosight.aimdpi.compatsnap.com
Comparative Mechanistic Insights with Other Carbapenems
This compound shares the core mechanism of action with other carbapenem (B1253116) antibiotics, primarily targeting bacterial PBPs to inhibit cell wall synthesis. nih.govchemicalbook.com However, there are some comparative insights into their interactions and properties. This compound, like meropenem, has a methyl group at the 1-beta position of the carbapenem skeleton, which confers stability against hydrolysis by human renal dehydropeptidase-I (DHP-I). nih.govchemicalbook.com This is in contrast to imipenem and panipenem (B1678378), which require co-administration with a DHP-I inhibitor. nih.govchemicalbook.com
In terms of PBP binding specificity, while all tested carbapenems (imipenem, meropenem, this compound) bound most strongly to PBP 2 of E. coli and P. aeruginosa, and PBP 1 of S. aureus, this compound showed additional strong affinity with PBP 1a of E. coli and PBP 1b of P. aeruginosa. nih.govpsu.edu Meropenem, on the other hand, exhibited much better binding to PBP 3 in E. coli than either imipenem or this compound. psu.edu In P. aeruginosa, meropenem showed higher binding affinity to PBPs 2, 3, and 4 compared to this compound or imipenem. psu.edu
Regarding stability to beta-lactamases, this compound is stable to most serine beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and AmpC. nih.govpatsnap.comresearchgate.net However, like other carbapenems, it is hydrolyzed by metallo-beta-lactamases. nih.govchemicalbook.comresearchgate.netsemanticscholar.org Studies have shown that enzymes from Bacteroides fragilis and Xanthomonas maltophilia hydrolyze this compound at lower Vmax values than meropenem or imipenem. nih.govpsu.edu
This compound has also shown activity against non-classical transpeptidases (L,D-transpeptidases), particularly in Mycobacterium tuberculosis, which are less susceptible to other beta-lactam classes like penicillins and cephalosporins. nih.govosti.govresearchgate.netasm.org This suggests a broader range of targets for this compound compared to some other beta-lactams.
Here is a table summarizing some comparative binding affinities:
| Carbapenem | Organism | PBP Target(s) with Strong Affinity | Notes | Source |
| This compound | E. coli | PBP 2, PBP 4, PBP 1a | Strong affinity for PBP 1a. | nih.govpsu.edu |
| This compound | P. aeruginosa | PBP 2, PBP 1b | Strong affinity for PBP 1b. | nih.govpsu.edu |
| This compound | S. aureus | PBP 1, PBP 4 | nih.govjst.go.jp | |
| Imipenem | E. coli | PBP 2, PBP 4, PBP 1a | Similar affinity to this compound for PBP 1a. | psu.edu |
| Imipenem | P. aeruginosa | PBP 2, PBP 3, PBP 4 | Lower affinity than meropenem for these PBPs. | psu.edu |
| Imipenem | S. aureus | PBP 1 | nih.gov | |
| Meropenem | E. coli | PBP 2, PBP 4, PBP 3 | Much better binding to PBP 3. | psu.edu |
| Meropenem | P. aeruginosa | PBP 2, PBP 3, PBP 4 | Higher affinity than this compound or imipenem. | psu.edu |
| Meropenem | S. aureus | PBP 1, PBP 4 | mdpi.com |
Note: This table is based on reported findings and may not be exhaustive of all PBP interactions.
Differential PBP Binding Profiles Across Carbapenem Classes
Carbapenem antibiotics exhibit varying affinities for different PBPs in bacterial species, contributing to their distinct antibacterial profiles. Studies comparing the PBP binding profiles of this compound with other carbapenems like imipenem and meropenem have revealed both similarities and differences.
In Escherichia coli and Pseudomonas aeruginosa, all three carbapenems (this compound, imipenem, and meropenem) demonstrate strong binding to PBP 2. nih.govoup.com In Staphylococcus aureus, they bind most strongly to PBP 1. nih.govoup.com
However, specific differences in binding affinity have been observed. This compound shows strong affinity with PBP 1a of E. coli and PBP 1b of P. aeruginosa, in addition to PBP 2. nih.govoup.com In contrast, meropenem exhibits much better binding to PBP 3 than either imipenem or this compound. psu.edu While this compound and imipenem have comparable IC50 values for binding to P. aeruginosa PBPs, meropenem generally shows higher binding affinity to PBPs 2, 3, and 4 in this organism. psu.edu
Research on P. aeruginosa strain #8 indicated that this compound's binding affinity profile was PBP 4 (100%) >> PBP 1A/1B (73.9%) > PBP 3 (69.0%) > PBP 2 (61.2%). researchgate.net This differs from meropenem, where the profile was PBP 3 (92.5%) > PBP 4 (87.1%) >> PBP 1A/1B (60.0%) > PBP 2 (58.9%), and ceftazidime (B193861), which showed PBP 3 (100%) > PBP 1A/1B (96.0%) >> PBP 2 (51.4%) = PBP 4 (51.2%). researchgate.net These differential binding patterns can lead to varied morphological changes in bacteria upon exposure; this compound exposure resulted in spheroplast or bulge formation in P. aeruginosa, indicative of damage to the cell surface, while meropenem and ceftazidime primarily induced filamentation. researchgate.netscispace.com
Stability against Renal Dehydropeptidase-I (DHP-I) in Comparative Studies
Renal dehydropeptidase-I (DHP-I) is an enzyme found in the brush border of the proximal renal tubules that can inactivate certain carbapenem antibiotics, such as imipenem. wikipedia.orgmims.com The stability of carbapenems against hydrolysis by DHP-I is a significant pharmacokinetic property that influences their half-life and the need for co-administration with a DHP-I inhibitor.
This compound is known for its high stability against human renal DHP-I. patsnap.comnih.govresearchgate.net This enhanced stability is attributed, in part, to the 1-β-methyl group in its structure. ccemjournal.com Comparative studies have consistently shown that this compound is more stable to hydrolysis by DHP-I than imipenem and panipenem, and often more stable than meropenem. researchgate.netcore.ac.uk
One study demonstrated that after incubation with human renal DHP-I for two hours, the degradation of imipenem was 100%, panipenem was 78%, meropenem was 48%, while this compound showed only about 10% degradation. core.ac.uk This high stability means that, unlike imipenem which is typically co-administered with cilastatin (B194054) (a DHP-I inhibitor), this compound does not require such a combination to prevent its rapid degradation in the kidneys. wikipedia.orgmims.comresearchgate.net
Interactive Table 1: Comparative DHP-I Stability of Carbapenems
| Carbapenem | Degradation after 2 hours with Human DHP-I (%) |
| Imipenem | 100 core.ac.uk |
| Panipenem | 78 core.ac.uk |
| Meropenem | 48 core.ac.uk |
| This compound | ~10 core.ac.uk |
This intrinsic stability contributes to this compound's favorable pharmacokinetic profile and its effectiveness in treating systemic infections without the need for a co-administered enzyme inhibitor. researchgate.net
Elucidation of Antibacterial Spectrum and Activity Profiles (In Vitro & Preclinical)
This compound is a parenteral carbapenem antibacterial agent that demonstrates a broad spectrum of in vitro antibacterial activity against a wide range of Gram-negative and Gram-positive aerobic and anaerobic bacteria, including those that produce β-lactamases. idthai.orgncats.ionih.govresearchgate.net Its structure, a 1β-methyl-carbapenem, confers stability against hydrolysis by human renal dihydropeptidase-I (DHP-I), eliminating the need for coadministration with a DHP-I inhibitor like cilastatin. idthai.orgnih.govresearchgate.netccemjournal.com
Broad-Spectrum Activity against Bacterial Pathogens
This compound exhibits broad-spectrum activity against a diverse array of clinically relevant bacterial pathogens. ccemjournal.comnih.govnih.govkarger.compatsnap.com Studies have consistently shown its effectiveness against both Gram-positive and Gram-negative organisms, as well as anaerobes. idthai.orgccemjournal.comnih.govpatsnap.com
In Vitro Activity against Gram-Positive Bacteria
In vitro studies have demonstrated that this compound possesses activity against Gram-positive bacteria. idthai.orgnih.govnih.govkarger.compatsnap.com Its activity against these organisms has been reported to be comparable to that of imipenem. idthai.orgnih.gov For instance, against methicillin-susceptible Staphylococcus aureus (MSSA), this compound has shown good activity. researchgate.net However, its activity against methicillin-resistant S. aureus (MRSA) is generally low, similar to other carbapenems. jst.go.jp
Data from studies comparing this compound to other carbapenems against Gram-positive isolates indicate similar activity profiles. nih.gov
In Vitro Activity against Gram-Negative Bacteria
This compound is highly active against a wide range of Gram-negative bacteria. idthai.orgnih.govnih.govkarger.compatsnap.com It has shown potent in vitro activity against members of the Enterobacteriaceae family, often demonstrating lower MIC90 values compared to imipenem. nih.govkarger.comkarger.com For example, studies have reported MIC90 values for this compound against Enterobacteriaceae ranging from 0.12 to 2 mg/l, while those for imipenem ranged from 0.25 to 4 mg/l. nih.govkarger.comkarger.com
This compound also exhibits good activity against Pseudomonas aeruginosa. idthai.orgnih.govkarger.comresearchgate.net Some studies indicate it is twofold more active than imipenem against this pathogen, with reported MIC90 values of 8 mg/l for this compound compared to 16 mg/l for imipenem. nih.govkarger.comkarger.com Its activity against P. aeruginosa is considered moderate, with median MIC values around 8 mg/L. researchgate.net The presence of a quaternary ammonium (B1175870) cationic center in this compound's side chain is thought to contribute to its good outer membrane permeability in Gram-negative bacteria, particularly P. aeruginosa. researchgate.net
Interactive Table 1: In Vitro Activity of this compound Against Select Gram-Negative Bacteria (Representative MIC90 Values in mg/L)
| Bacterium | This compound MIC90 (mg/L) | Imipenem MIC90 (mg/L) | Source |
| Enterobacteriaceae | 0.12 - 2 | 0.25 - 4 | nih.govkarger.comkarger.com |
| Pseudomonas aeruginosa | 8 | 16 | nih.govkarger.comkarger.com |
In Vitro Activity against Anaerobic Bacteria
This compound demonstrates broad-spectrum activity against anaerobic bacteria. idthai.orgnih.govasm.orgjst.go.jpasm.org Its activity against anaerobes has been found to be comparable to that of imipenem and meropenem. nih.govasm.org Against the Bacteroides fragilis group, this compound has shown greater activity than several other antibiotics, including ampicillin-sulbactam, ticarcillin-clavulanate, piperacillin, cefoxitin, cefotaxime, and ceftriaxone. nih.govasm.org this compound is also active against other anaerobes such as B. capillosus, Prevotella, Clostridium, Eubacterium strains, and anaerobic cocci. nih.govasm.org
Interactive Table 2: Comparative In Vitro Activity Against Anaerobes (Fold Activity)
| Antibiotic | Fold More Active than Clindamycin | Fold More Active than Metronidazole | Source |
| This compound | 32 | 4 | nih.govasm.org |
Activity against Specific Drug-Resistant Phenotypes
This compound's stability against most β-lactamases, including AmpC and extended-spectrum β-lactamases (ESBLs), is a key advantage in its activity against certain resistant phenotypes. ccemjournal.compatsnap.com
Activity against Extended-Spectrum β-Lactamase (ESBL)-Producing Enterobacteriaceae
This compound has shown good in vitro activity against ESBL-producing Enterobacteriaceae. idthai.orgccemjournal.comthaiscience.infoplos.orgnih.gov Studies have reported high susceptibility rates of ESBL-producing Escherichia coli and Klebsiella pneumoniae to this compound. idthai.orgthaiscience.info For instance, susceptibility rates of 100% have been observed for both ESBL-producing E. coli and K. pneumoniae in some studies. idthai.orgthaiscience.info this compound's activity against these resistant strains is comparable to that of meropenem. idthai.orgnih.gov
Activity against Multidrug-Resistant (MDR) Gram-Negative Bacilli
This compound has demonstrated activity against certain multidrug-resistant (MDR) Gram-negative bacilli. idthai.orgnih.govthaiscience.infoplos.org While resistance patterns can vary, this compound has shown activity against clinical isolates of common MDR Gram-negative bacteria, comparable to imipenem and meropenem. idthai.org Against MDR Acinetobacter baumannii (MDRAB) and carbapenem-resistant A. baumannii (CRAB), this compound has shown better activity compared to imipenem and meropenem in some studies, with lower MIC50 and MIC90 values. thaiscience.info
Interactive Table 3: Comparative Activity Against MDR A. baumannii (Representative MIC50/90 in mg/L)
| Antibiotic | MDRAB MIC50/90 (mg/L) | CRAB MIC50/90 (mg/L) | Source |
| This compound | 16/32 | 16/32 | thaiscience.info |
| Imipenem | 32/128 | 32/128 | thaiscience.info |
| Meropenem | 32/64 | 32/64 | thaiscience.info |
This compound has also shown in vitro effectiveness against IMP-1-producing Enterobacteriaceae strains, with low MICs observed for almost all isolates tested in one study. microbiologyresearch.org
Elucidation of Antibacterial Spectrum and Activity Profiles in Vitro & Preclinical
Activity against Specific Drug-Resistant Phenotypes
Anti-Mycobacterial Activity in Preclinical Models
Preclinical investigations have explored the potential of biapenem (B1666964) against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Studies have demonstrated this compound's activity against Mtb both in vitro and in mouse models. This compound has shown synergistic bactericidal activity when combined with rifampicin (B610482) against drug-susceptible M. tuberculosis strain H37Rv and a low-level rifampicin-resistant strain (115R) in vitro. nih.govacs.org In a mouse model of TB chemotherapy, this synergy was also observed with the H37Rv strain. nih.govacs.org this compound alone has demonstrated activity against drug-susceptible, low-level rifampicin-resistant, and high-level rifampicin-resistant strains of M. tuberculosis in preclinical experiments, suggesting its potential for use against rifampicin-resistant TB. nih.gov
Further research in macrophage and mouse models has indicated that this compound effectively inhibits Mtb growth within macrophages. This mechanism may involve the interference of this compound with bacterial cell wall synthesis, a characteristic of beta-lactam antibiotics that bind to bacterial transpeptidases. Additionally, this compound may enhance the ability of macrophages to clear Mtb, potentially by promoting phagocytosis or enhancing migration to infection sites. Studies in infected mice have shown that this compound treatment can lead to lower lung bacterial loads and improved survival rates, further supporting its in vivo effectiveness. this compound's effect on Mtb may also be influenced by the host's immune status, with a strong immune response potentially enhancing its antibacterial effect. It has been suggested that this compound not only directly inhibits Mtb growth but can also induce specific immune responses, promoting the activation and proliferation of T cells and enhancing the body's immune defense.
While some studies in mouse models of acute M. tuberculosis infection have reported delayed activity of this compound, similar to imipenem (B608078), compared to the no-treatment group at one week post-treatment, this compound has been included as a comparator in assessments of other carbapenems in mouse models of sub-acute M. tuberculosis infection. plos.org
Susceptibility of Pseudomonas aeruginosa Strains and Mutants
The activity of this compound against Pseudomonas aeruginosa, a significant opportunistic pathogen known for its intrinsic and acquired resistance mechanisms, has been extensively investigated. This compound's behavior against P. aeruginosa strains, mutants, and isolates with known resistance mechanisms to other beta-lactams has been found to closely resemble that of imipenem, with minor differences compared to meropenem (B701). nih.govoup.com
Inducible or derepressed chromosomal beta-lactamase expression in P. aeruginosa provides slight protection against this compound and imipenem, but typically not enough to raise minimum inhibitory concentrations (MICs) above clinically significant limits. nih.govoup.com This correlates with the slight lability of these compounds to the purified enzyme and their strong capacity to induce beta-lactamase synthesis. nih.govoup.com Meropenem, in contrast, is less affected by inducible or derepressed enzyme, possibly due to its ability to deactivate the enzyme. nih.govoup.com this compound also possesses some ability to reversibly deactivate the enzyme. nih.govoup.com
Plasmid-mediated beta-lactamases, such as TEM-2, PSE-1, -3, or -4; OXA-3, -6, -10, -11; NPS-1 or LCR-1, when introduced into a P. aeruginosa recipient strain, have not been found to reduce susceptibility to this compound or other carbapenems. nih.govoup.com
Permeability mutants, particularly those lacking the D2 'carbapenem-specific' porin (OprD), exhibit reduced susceptibility to this compound, as well as to imipenem and meropenem. nih.govoup.comoup.com Insusceptibility to this compound and imipenem in these D2 porin-deficient mutants requires continued expression of the chromosomal beta-lactamase, a requirement not observed with meropenem. nih.govoup.com The absence of OprD appears to be a key mechanism of resistance to this compound in P. aeruginosa, similar to other carbapenems. oup.com However, such mutants often remain susceptible to cephalosporins and unrelated agents. oup.com Loss of the beta-lactamase from D2 porin-deficient organisms can reduce the MICs of this compound and imipenem significantly. oup.com
P. aeruginosa isolates and mutants displaying broad-spectrum insusceptibility ('intrinsic resistance') to penicillins, cephalosporins, and unrelated drugs have remained fully susceptible to this compound and imipenem, while showing slightly reduced susceptibility to meropenem. nih.govoup.com
Efflux pumps also play a role in P. aeruginosa resistance. The MexAB-OprM efflux pump, constitutively active in wild-type strains, contributes to low-level resistance and can significantly impact multidrug resistance development. frontiersin.org While MexAB-OprM extrudes various beta-lactams, it has been noted that the activity of this compound is minimally affected by efflux, making it a suitable reporter antibiotic in studies assessing the impact of efflux on beta-lactamase inhibitors. asm.org
Studies involving this compound-tolerant P. aeruginosa mutants, such as strain KMX7803 with a Tn1737KH insertion, have been isolated to investigate mechanisms of tolerance. nih.gov The survival of such a mutant after exposure to this compound was significantly higher than the wild type. nih.gov These mutants also showed tolerance to other carbapenems like imipenem, panipenem (B1678378), and meropenem. nih.gov
The activity of this compound against clinical isolates of P. aeruginosa has also been assessed. For both nosocomial and community-acquired P. aeruginosa isolates, this compound has shown comparable or slightly better MIC values compared to imipenem and meropenem in some studies. cmac-journal.ru
The following table summarizes some reported MIC data for this compound against P. aeruginosa strains and mutants:
| Strain/Mutant Type | Relevant Resistance Mechanism(s) | This compound MIC Range (µg/mL) | Comparator Antibiotics (MICs) | Source |
|---|---|---|---|---|
| Wild-type P. aeruginosa (NCTC type strain) | None | Slightly more active than Imipenem, Meropenem, Ceftazidime (B193861) | Imipenem, Meropenem, Ceftazidime | oup.com |
| P. aeruginosa strains with inducible/derepressed chromosomal beta-lactamase | Chromosomal beta-lactamase | Slightly increased MICs, but usually below clinical limits | Imipenem (similar), Meropenem (less affected) | nih.govoup.com |
| P. aeruginosa PU21 with plasmid-mediated beta-lactamases (TEM-2, PSE-1, etc.) | Plasmid beta-lactamases | Susceptible | Other carbapenems (susceptible) | nih.govoup.com |
| P. aeruginosa lacking OprD porin | OprD deficiency | Reduced susceptibility | Imipenem (reduced), Meropenem (reduced) | nih.govoup.comoup.com |
| P. aeruginosa lacking OprD + Chromosomal beta-lactamase expression | OprD deficiency + Chromosomal beta-lactamase | Insusceptibility | Imipenem (insusceptibility), Meropenem (susceptible) | nih.govoup.com |
| P. aeruginosa with broad-spectrum intrinsic resistance | Multiple intrinsic mechanisms | Fully susceptible | Imipenem (fully susceptible), Meropenem (slightly reduced) | nih.govoup.com |
| P. aeruginosa PAO1 ∆oprD mutant | OprD deficiency | 8-16 | AIA-1 (128-512, very weak) | tokushima-u.ac.jp |
| P. aeruginosa clinical isolate TUH44 | OprD deficiency, intermediate levofloxacin (B1675101) resistance | 8-16 | Levofloxacin (intermediate) | tokushima-u.ac.jp |
| P. aeruginosa clinical isolate TUH81 | OprD deficiency, intermediate levofloxacin resistance | 8-16 | Levofloxacin (intermediate) | tokushima-u.ac.jp |
| This compound-tolerant mutant P. aeruginosa KMX7803 | Tn1737KH insertion (tcp gene) | Increased tolerance | Imipenem, Panipenem, Meropenem (tolerant) | nih.gov |
| Nosocomial P. aeruginosa isolates | Various | 8/64 (MIC50/90) | Imipenem (8/128), Meropenem (16/64) | cmac-journal.ru |
| Community-acquired P. aeruginosa isolates | Various | 0.5/16 (MIC50/90) | Imipenem (1/16), Meropenem (0.5/32) | cmac-journal.ru |
Molecular Basis of Bacterial Resistance to Biapenem
β-Lactamase-Mediated Resistance Mechanisms
β-Lactamase-mediated resistance to biapenem (B1666964) involves the enzyme-catalyzed hydrolysis of the antibiotic's β-lactam ring. The efficiency and mechanism of this hydrolysis vary depending on the specific class and type of β-lactamase.
Serine β-Lactamase Interactions and Kinetic Parameters
This compound interacts with serine β-lactamases, but its susceptibility to hydrolysis by these enzymes differs across classes. While carbapenems are generally reported to be stable in the presence of active-site serine β-lactamases, exceptions exist, particularly with certain Class C enzymes. asm.org
Class A, C, and D β-Lactamase Hydrolysis and Inhibition Studies
Studies have investigated the interaction of this compound with various serine β-lactamases. This compound has been described as behaving as a transient inhibitor of the tested active-site serine enzymes. asm.orgresearchgate.netnih.govnih.gov Notably, Class A and Class D beta-lactamases were generally unable to confer in vitro resistance towards this compound. asm.orgresearchgate.netnih.govnih.gov However, some Class C enzymes, such as those produced by Enterobacter cloacae, can exhibit slow hydrolysis of carbapenems, which, combined with reduced outer membrane permeability, can contribute to resistance in hyperproducing strains. asm.org
Research involving specific serine β-lactamases like TEM-1 (Class A) and P99 (Class C) has characterized their interactions with this compound. asm.orgresearchgate.netnih.govnih.gov While detailed kinetic parameters for a wide range of Class A, C, and D enzymes with this compound are not exhaustively covered in the immediate search results, the consensus indicates limited hydrolysis by many of these enzymes compared to metallo-β-lactamases. Class D carbapenemases, like OXA-48, are known to hydrolyze carbapenems, albeit sometimes weakly. mdpi.com Some studies suggest that Class D enzymes may utilize a mechanism involving lactone formation for the degradation of 1β-methyl carbapenems, which can also act as inhibitors. nih.gov
Metallo-β-Lactamase (MBL) Hydrolysis and Inactivation
In contrast to many serine β-lactamases, metallo-β-lactamases (Class B) are highly effective at hydrolyzing carbapenems, including this compound. asm.orgresearchgate.netnih.govnih.gov MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring. asm.orgnih.gov
Specificity and Efficiency against Class B MBLs (e.g., IMI-1, VIM-1, VIM-2, NDM, OXA-48, CphA)
This compound is readily inactivated by metallo-β-lactamases. asm.orgresearchgate.netnih.govnih.gov These enzymes possess a broad substrate profile that includes carbapenems, and they are not inhibited by the classical serine β-lactamase inhibitors. plos.orgasm.orgnih.govplos.orgmdpi.com
Studies have detailed the kinetic interactions of this compound with various clinically relevant MBLs, including IMI-1, VIM-1, VIM-2, NDM-1, and CphA. plos.orgmdpi.comnih.govplos.orgpharmakb.comresearchgate.netnih.govsemanticscholar.orgresearchgate.netoup.combrieflands.com For example, NDM-1 has been shown to hydrolyze this compound efficiently, with a high kcat value. nih.govplos.org The catalytic efficiency (kcat/Km) of MBLs for this compound can vary between different enzymes. Table 1 presents some reported kinetic parameters for this compound with selected MBLs.
| Enzyme | Class | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Source |
| B. cereus 5/B/6 MBL | B | ~10 | Lower than imipenem (B608078) | ~14-fold lower than imipenem | asm.orgnih.gov |
| NDM-1 | B1 | ~100 | 105.6 | 0.6 - 0.8 | nih.govplos.org |
| NDM-1 I35S mutant | B1 | 1000 | Higher than NDM-1 | Similar to NDM-1 | nih.gov |
| VIM-1 | B1 | Data not explicitly shown in snippets | Data not explicitly shown in snippets | Hydrolyzed | nih.govresearchgate.net |
| VIM-2 | B1 | Data not explicitly shown in snippets | Data not explicitly shown in snippets | Hydrolyzed | nih.govresearchgate.net |
| CphA | B2 | Data not explicitly shown in snippets | Data not explicitly shown in snippets | Inactivates this compound | plos.orgresearchgate.netnih.gov |
| OXA-48 | D | Data not explicitly shown in snippets | Data not explicitly shown in snippets | Weak hydrolysis | mdpi.com |
Note: Kinetic parameters can vary depending on experimental conditions.
While OXA-48 is a Class D serine beta-lactamase, it is often discussed in the context of carbapenem (B1253116) resistance due to its carbapenem-hydrolyzing activity. mdpi.com However, its mechanism and classification differ from the Class B MBLs.
The inactivation of this compound by B2 metallo-β-lactamases like CphA involves not only the initial hydrolysis of the β-lactam ring but also subsequent post-hydrolysis reactions that lead to the formation of a bicyclic compound. plos.orgresearchgate.netnih.gov This bicyclic product has shown significant affinity for B2 MBLs. plos.orgnih.gov
Conformational Dynamics of MBLs upon this compound Binding
The interaction of this compound with MBLs involves specific binding events and can induce conformational changes in the enzyme's active site. Following the hydrolysis of the β-lactam ring, the resulting hydrolyzed product can undergo further rearrangements. For carbapenems, including this compound, hydrolysis by SBLs and MBLs is proposed to initially produce an enamine (Δ²-pyrroline), which can then isomerize to (2R)- and (2S)-Δ¹-imine products. nih.govresearchgate.netresearchgate.net
X-ray diffraction and NMR studies have provided insights into the binding modes and conformational states of this compound-derived ligands in complex with MBLs like VIM-2 and the serine β-lactamase KPC-2. nih.govresearchgate.net These studies reveal the presence of hydrolyzed enamine and imine products complexed at the active site. nih.govresearchgate.net The thioether of the C2 this compound-derived side chain can adopt different conformations depending on whether it is complexed as the enamine or the (2S)-imine. nih.gov The C6 hydroxyethyl (B10761427) group's position upon binding is similar to that observed in complexes with other carbapenems. nih.gov
Adduct Formation and Degradation Pathways within MBL Active Sites
Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that pose a significant threat to carbapenem effectiveness, including this compound. Unlike serine-β-lactamases, MBLs utilize one or two zinc ions in their active site to hydrolyze the β-lactam ring of carbapenems, penicillins, and cephalosporins. asm.orgnih.gov This hydrolysis leads to the inactivation of the antibiotic.
The interaction between this compound and MBLs involves the formation of an enzyme-substrate complex, followed by hydrolysis of the β-lactam bond. While the precise details of adduct formation and degradation can vary depending on the specific MBL, the general mechanism involves the zinc ions facilitating the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring. This attack leads to the cleavage of the C-N bond within the ring, opening the structure and rendering the this compound molecule inactive. Studies investigating the interaction of carbapenems with enzymes like L,D-transpeptidases have proposed mechanisms involving the formation of covalent adducts and subsequent degradation pathways that can lead to fragmented molecules within the active site. researchgate.netresearchgate.net While these studies provide insights into carbapenem interactions with bacterial enzymes, the specific pathways within MBL active sites involve the metal-dependent hydrolysis of the β-lactam ring. asm.orgnih.gov The stability of the acyl-enzyme intermediate and the rate of deacylation are key factors influencing the efficiency of hydrolysis by serine beta-lactamases, but MBLs operate via a hydrolytic mechanism that does not involve a stable covalent acyl-enzyme. mdpi.comredemc.net
Efflux Pump System Contributions to Resistance
Efflux pumps, particularly those belonging to the Resistance-Nodulation-Cell Division (RND) family, play a significant role in the intrinsic and acquired resistance of Gram-negative bacteria, such as Pseudomonas aeruginosa, to a wide range of antibiotics, including carbapenems. nih.govmdpi.comresearchgate.netmdpi.com These systems actively transport antibiotic molecules out of the bacterial cell, thereby reducing their intracellular concentration below the level required to inhibit bacterial growth. nih.govmdpi.com
Role of RND Family Efflux Pumps (e.g., MexAB-OprM, MexXY-OprM, MexMN-OprM, MexEF-OprN)
Pseudomonas aeruginosa possesses several well-characterized RND efflux systems that contribute to antibiotic resistance. These tripartite pumps span the inner membrane, periplasm, and outer membrane, forming a channel for the extrusion of substrates. nih.govmdpi.com
MexAB-OprM: This is a constitutively expressed efflux pump in P. aeruginosa that contributes to intrinsic resistance to a broad spectrum of antibiotics. frontiersin.orgnih.gov While it extrudes various β-lactams, some studies suggest that its impact on this compound susceptibility may be limited in certain strains or contexts. frontiersin.orgnih.govresearchgate.net Overexpression of MexAB-OprM can contribute to multidrug resistance. frontiersin.orgnih.gov
MexXY-OprM: This system is primarily known for its role in aminoglycoside resistance, but it can also contribute to resistance to other antibiotic classes. frontiersin.orgoup.com Its involvement in this compound resistance appears less pronounced compared to other mechanisms in some studies. nih.gov
MexMN-OprM: Research indicates that the MexMN-OprM efflux pump can contribute to decreased susceptibility to carbapenems, including imipenem and this compound. researchgate.netasm.orgnih.govresearchgate.netasm.orgnih.govasm.org Upregulation of this pump has been observed in resistant strains. researchgate.netasm.orgnih.govresearchgate.netasm.orgnih.govasm.org
MexEF-OprN: This efflux system is typically not expressed under normal conditions but can be highly upregulated in certain regulatory mutants. nih.govfrontiersin.orgresearchgate.net Overexpression of MexEF-OprN has been associated with resistance to several antibiotics, including imipenem. nih.govfrontiersin.orgresearchgate.nettokushima-u.ac.jp While its direct impact on this compound efflux is studied, its role in carbapenem resistance is recognized.
Impact of Efflux Pump Overexpression and Regulatory Circuits (e.g., MmnSR regulon)
Overexpression of RND efflux pumps is a major mechanism leading to increased antibiotic resistance. This overexpression is often a result of mutations in regulatory genes that control the transcription of efflux pump operons. mdpi.com For instance, the MmnSR regulon, a two-component regulatory system, has been shown to control the expression of the mexMN efflux pump genes. researchgate.netasm.orgnih.govresearchgate.netasm.orgnih.govasm.org Mutations in the sensor kinase gene mmnS can lead to a significant upregulation of mexMN expression, resulting in decreased susceptibility to antibiotics like imipenem and this compound. researchgate.netasm.orgnih.govresearchgate.netasm.orgnih.govasm.orgsciencegate.app Other regulatory proteins like MexR and NalD repress mexAB-oprM expression, and mutations in these genes can lead to MexAB-OprM overexpression. frontiersin.orgfrontiersin.org Similarly, MexT acts as a positive regulator for mexEF-oprN expression, and mutations can lead to its upregulation. nih.govfrontiersin.orgresearchgate.net
Mechanisms of Drug Exclusion via Efflux Systems
RND efflux pumps operate as proton antiporters, utilizing the proton motive force across the inner membrane to drive the extrusion of substrates. mdpi.com The tripartite structure, consisting of an inner membrane transporter, a periplasmic adaptor protein, and an outer membrane channel, forms a continuous conduit that bypasses the periplasmic space, directly transporting substrates from the cytoplasm or inner membrane leaflet to the external environment. nih.govmdpi.com This active transport mechanism allows bacteria to maintain low intracellular concentrations of antibiotics, even when exposed to high external concentrations.
Potential for Synergy with Efflux Pump Inhibitors
Efflux pump inhibitors (EPIs) are compounds that can block the activity of efflux pumps, thereby restoring or increasing the intracellular concentration of antibiotics and enhancing their effectiveness. mdpi.comoup.com Combining this compound with EPIs holds potential as a strategy to overcome efflux-mediated resistance. Studies investigating EPIs often use carbapenems like this compound as reporter antibiotics to assess the EPIs' ability to potentiate antibiotic activity. asm.org While specific clinical data on this compound-EPI combinations may be limited, the principle of inhibiting efflux to restore susceptibility is a promising area of research for combating resistance to various antibiotics, including carbapenems affected by efflux. mdpi.comresearchgate.netasm.orgnih.govnih.govasm.orgoup.comasm.org
Target Site Modifications and Permeability Barriers
In addition to enzymatic inactivation and efflux, bacterial resistance to this compound can also involve modifications at the antibiotic's target site and alterations in the permeability of the bacterial cell envelope.
This compound, like other carbapenems, primarily targets penicillin-binding proteins (PBPs), which are essential enzymes involved in bacterial cell wall synthesis. While mutations in PBPs can lead to reduced affinity for β-lactam antibiotics, this is a less common mechanism of resistance to carbapenems compared to β-lactamase production and efflux.
The outer membrane of Gram-negative bacteria serves as a significant barrier that limits the penetration of many antibiotics, including this compound, into the cell. asm.orgresearchgate.netpatsnap.comresearchgate.netnih.govasm.orguliege.be Porin channels embedded in the outer membrane facilitate the passage of hydrophilic molecules. For carbapenems like this compound and meropenem (B701), the OprD and OpdP porins in P. aeruginosa have been shown to contribute to their internalization. patsnap.comnih.govasm.org Downregulation or loss of these porins can reduce the uptake of this compound, leading to decreased susceptibility. nih.govresearchgate.nettokushima-u.ac.jpasm.orgpatsnap.comnih.govasm.org This reduced permeability, in combination with other resistance mechanisms like efflux pumps, can significantly contribute to high-level resistance.
Summary Table of Resistance Mechanisms Affecting this compound
| Mechanism | Description | Impact on this compound Susceptibility | Relevant Factors |
| Metallo-β-Lactamase Hydrolysis | Enzymatic cleavage of the β-lactam ring by MBLs containing zinc ions in their active site. | Leads to inactivation of this compound. | Type of MBL, efficiency of hydrolysis. |
| RND Efflux Pumps (e.g., MexMN-OprM) | Active transport of this compound out of the bacterial cell by tripartite efflux systems. | Reduces intracellular concentration, decreasing susceptibility. | Specific efflux pump involved, level of expression, substrate specificity. |
| Efflux Pump Overexpression | Increased production of efflux pumps due to mutations in regulatory genes (e.g., MmnSR regulon). | Enhanced efflux activity, leading to higher resistance levels. | Regulatory pathways involved, extent of upregulation. |
| Reduced Outer Membrane Permeability | Decreased influx of this compound due to alterations in porin channels (e.g., OprD, OpdP downregulation/loss). | Lower intracellular concentration, contributing to resistance. | Expression levels and functional status of relevant porins. |
| Target Site Modifications | Alterations in Penicillin-Binding Proteins (PBPs) reducing this compound affinity. | Can potentially reduce effectiveness, though less common for carbapenems. | Specific mutations in PBP structure. |
Detailed Research Findings Examples:
Research has demonstrated that overexpression of the MexMN-OprM efflux pump in P. aeruginosa can lead to a decrease in susceptibility to this compound. researchgate.netasm.orgnih.govresearchgate.netasm.orgnih.govasm.org Studies on the MmnSR regulon have shown that mutations in mmnS can cause a significant increase in mexMN gene expression, directly impacting this compound resistance. researchgate.netasm.orgnih.govresearchgate.netasm.orgnih.govasm.orgsciencegate.app Furthermore, investigations into outer membrane permeability have highlighted the role of porins like OprD and OpdP in this compound uptake and how their downregulation contributes to reduced susceptibility in P. aeruginosa. patsnap.comnih.govasm.org For instance, inactivation of OprD has been associated with increased this compound resistance. tokushima-u.ac.jp
Alterations in Penicillin-Binding Proteins as Resistance Determinants
Penicillin-binding proteins (PBPs) are the primary targets of this compound, as they are essential enzymes involved in bacterial cell wall synthesis. nih.govmdpi.com Alterations in the structure or expression levels of PBPs can lead to reduced affinity for this compound, thereby conferring resistance. nih.govmdpi.comfrontiersin.orgetflin.com Mutational alterations in PBPs can result in the substitution of amino acids in the protein sequence, affecting the binding of β-lactam antibiotics. frontiersin.org In some cases, bacteria can acquire or produce new carbapenem-resistant PBPs. nih.gov For instance, in Gram-positive cocci, carbapenem resistance is typically a result of amino acid substitutions in PBPs or the acquisition of a new carbapenem-resistant PBP. nih.gov Studies on other β-lactams have shown that mutations in PBP-encoding genes can downregulate their expression, reducing the target for the antibiotic, or lead to gain-of-function mutations resulting in increased peptidoglycan synthesis that hinders antibiotic penetration. frontiersin.org
Porin Channel Regulation and Dysfunction (e.g., OprD, CarO)
Outer membrane porins play a crucial role in the uptake of carbapenems, including this compound, into Gram-negative bacteria. nih.govmdpi.com Dysfunction or downregulation of specific porin channels can significantly reduce the permeability of the outer membrane to this compound, contributing to resistance. nih.govresearchgate.netasm.orgresearchgate.net The OprD porin in Pseudomonas aeruginosa, for example, is known to be a major entry pathway for carbapenems. frontiersin.org Loss or repression of OprD can lead to carbapenem resistance. frontiersin.org Studies have shown that OprD and OpdP porins contribute to the internalization of both meropenem and this compound in Pseudomonas aeruginosa. asm.orgresearchgate.net The expression of these porins can be dependent on the growth phase of the bacteria. asm.orgresearchgate.net While OprD is a well-established porin involved in carbapenem uptake, the role of other porins like CarO in this compound resistance specifically requires further detailed investigation. uni.luuni.lu
Genetic Determinants and Transferable Resistance Elements
The genetic basis of this compound resistance involves both chromosomally encoded genes and mobile genetic elements like plasmids.
Chromosomal and Plasmid-Mediated Resistance Genes (e.g., cfiA, ccrA)
Resistance to this compound can be mediated by genes located on the bacterial chromosome or acquired through horizontal gene transfer via plasmids. One significant example is the cfiA gene, which is chromosomally encoded in Bacteroides fragilis and encodes a metallo-β-lactamase capable of hydrolyzing carbapenems. oup.comnih.govresearchgate.netresearchgate.net The expression of cfiA can be "silent" or expressed to varying degrees, leading to a range of carbapenem resistance levels. oup.comresearchgate.net High-level resistance associated with cfiA is often linked to the presence of insertion sequence elements upstream of the gene, which provide efficient promoters. oup.comresearchgate.netoup.com While cfiA is a key chromosomal determinant in B. fragilis, other resistance genes can be plasmid-mediated. The ccrA gene, along with ccrB, is involved in the excision and integration of Staphylococcal Cassette Chromosome mec (SCCmec), a genomic island carrying the mecA gene which confers resistance to methicillin (B1676495) and other β-lactams in staphylococci. nih.govnih.govasm.orgsanger.ac.uk While ccrA itself is not a carbapenemase gene, its presence on mobile elements highlights the potential for transfer of resistance determinants. Carbapenemase genes, such as those encoding metallo-β-lactamases (MBLs), can be acquired through horizontal gene transfer and are often located on conjugative plasmids, facilitating their spread among bacterial isolates. frontiersin.org
Mutational Analyses Leading to Resistance Phenotypes (e.g., gyrA, parC, fusA1)
Mutations in various genes can lead to reduced susceptibility or resistance to this compound and other antibiotics. While gyrA and parC mutations are primarily associated with resistance to fluoroquinolones, which target DNA gyrase and topoisomerase IV, these mutations can sometimes contribute to complex resistance phenotypes involving multiple antibiotic classes, potentially impacting carbapenem susceptibility indirectly or in combination with other mechanisms. frontiersin.orgiranpath.orgscielo.brnih.govbjid.org.brnih.govasm.orgplos.orgoup.comfrontiersin.orgijmm.irresearchgate.net Mutations in gyrA and parC are often found in the quinolone resistance-determining region (QRDR) and can lead to decreased affinity of the enzymes for fluoroquinolones. frontiersin.orgiranpath.orgnih.govplos.orgoup.com The presence of mutations in both gyrA and parC typically confers higher levels of fluoroquinolone resistance than mutations in either gene alone. frontiersin.orgiranpath.orgnih.govnih.govasm.orgoup.comfrontiersin.org For example, in Escherichia coli, mutations like S83L and D87N in gyrA and S80I and E84K in parC are associated with fluoroquinolone resistance. frontiersin.orgasm.org In Pseudomonas aeruginosa, the Thr-83 → Ile mutation in gyrA is sufficient for clinically important levels of fluoroquinolone resistance, and additional mutations in parC can lead to significantly higher resistance. nih.gov
Mutations in the fusA1 gene, encoding elongation factor G (EF-G), have been linked to antibiotic resistance, particularly to aminoglycosides, in Pseudomonas aeruginosa. ukri.orgfrontiersin.orgcam.ac.ukfrontiersin.orgmdpi.comasm.org While primarily associated with aminoglycoside resistance, often through increased expression of efflux pumps like MexXY, fusA1 mutations can also lead to broader changes in gene expression and potentially contribute to resistance to other antibiotic classes through complex regulatory networks or indirect effects on cellular physiology. ukri.orgcam.ac.ukmdpi.com Studies have shown that fusA1 mutations can reduce aminoglycoside susceptibility through both efflux pump-dependent and independent mechanisms. mdpi.com The finding that fusA1 mutations can occur in clinical isolates and across different bacterial species suggests their potential role in the evolution of multidrug resistance. frontiersin.orgasm.org
Synthetic Methodologies and Chemical Structure Activity Relationships Sar of Biapenem
Advanced Synthetic Routes and Strategies
The synthesis of biapenem (B1666964) involves the construction of the carbapenem (B1253116) core structure and the introduction of its characteristic C-2 side chain. Various synthetic strategies have been developed to achieve this, focusing on improving yield, reducing costs, and ensuring high purity and stereochemical control archivemarketresearch.comgoogle.com.
One common approach involves the coupling of a carbapenem parent nucleus intermediate with the thiolated C-2 side chain google.com. Another route synthesizes the bicyclic ring system of the side chain first and then couples it with the parent nucleus google.com. While the latter can offer a shorter synthetic route, it may suffer from lower yields during the cyclization step google.com.
Recent trends in this compound side chain synthesis highlight an increased focus on cost-effectiveness and sustainable manufacturing archivemarketresearch.com. Exploration of alternative synthesis routes and process optimization are ongoing areas of research archivemarketresearch.com.
Key Intermediate Synthesis and Process Development
Another important intermediate is 4-acetoxyazetidinone, a building block for penems and carbapenems researchgate.net. The synthesis of this intermediate with the correct stereochemistry is vital researchgate.net.
Process development efforts aim to overcome challenges such as exothermic reactions and improve product yield and purity google.comresearchgate.net. For instance, controlling parameters like temperature, stirring velocity, and the timing of reagent addition during the synthesis of the this compound crude product can significantly enhance yield google.com. The use of specific crystallization systems involving mixed solvents like water, ethanol, and acetone (B3395972) can also improve yield and purity by promoting aggregation crystallization google.com.
One reported method for this compound synthesis utilizes p-nitrobenzyl (1R,5R,6S)-6-[(1R)-1-hydroxyethyl]-2-[(diphenylphosphoryl)oxy]-1-methylcarboxamopenicillium-2-alkene-3-carboxylate and 4-mercapto-N, N-bis(p-nitrobenzyloxycarbonyl)pyrazolidine as raw materials, proceeding through substitution, hydrogenation, and cyclization steps google.com. This method aims to address issues like long reaction routes and degradation of raw materials google.com.
Another synthesis method starts with 85% hydrazine (B178648) hydrate (B1144303) and involves a multi-step process including condensation, hydrolysis, addition, ring formation, replacement, and refining google.com. This route has shown improved total recovery compared to earlier methods google.com.
The synthesis of the mercaptobicyclotriazolium chloride, a key component of this compound's side chain, has also been successfully achieved through economically viable routes starting from hydrazine hydrate acs.org.
Stereoselective Synthesis Approaches
Stereoselective synthesis is essential to ensure the correct spatial arrangement of atoms in the this compound molecule, as this directly impacts its biological activity nih.gov. This compound has multiple chiral centers, and achieving high stereochemical purity is a significant challenge and focus in its synthesis google.com.
Approaches to stereoselective synthesis in carbapenem chemistry often involve controlling the formation of new chiral centers during key reactions, such as the construction of the β-lactam ring and the introduction of side chains researchgate.netchemistrydocs.com. Techniques like diastereoselective condensation reactions and the use of chiral catalysts play a crucial role researchgate.netresearchgate.netgoogle.comchemistrydocs.com.
The stereochemistry of the 1β-methyl group and the (R)-1-hydroxyethyl substituent at C-6 are particularly important for the stability and activity of carbapenems clockss.orgnih.gov. Stereoselective methods have been developed to introduce these features with high precision researchgate.netjst.go.jp. For example, highly stereocontrolled Reformatsky reactions have been employed in the synthesis of the 1β-methylcarbapenem key intermediate researchgate.netjst.go.jp.
Potential Enzymatic and Biosynthetic Pathways Research
While clinically used carbapenems are primarily produced by total synthesis, research into enzymatic and biosynthetic pathways remains an area of interest, particularly for developing more efficient or environmentally friendly production methods or for generating novel derivatives researchgate.netrsc.org.
The biosynthesis of carbapenems in nature involves enzyme-catalyzed reactions to form the bicyclic nucleus researchgate.net. Studies on the enzymology of β-lactam biosynthesis, including carbapenems, explore the mechanisms and structures of the enzymes involved researchgate.netrsc.org. Unusual oxidation and epimerization reactions mediated by specific enzymes have been observed in the biosynthetic pathways of simple carbapenems and thienamycin (B194209) researchgate.net.
Although this compound is a synthetic carbapenem, understanding the natural biosynthetic machinery for related compounds could potentially inform the development of new biocatalytic approaches for the synthesis of carbapenem structures or intermediates in the future researchgate.net. However, it is noted that carbapenems are important exceptions among β-lactams that are not typically produced via fermentation or modification of fermented intermediates rsc.org.
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound affect its biological activity, including its antibacterial potency, stability, and interaction with bacterial targets clockss.orgbenthamscience.commdpi.com. These investigations guide the rational design of new carbapenem derivatives with improved properties.
The core structure of carbapenems, including the β-lactam ring fused to a dihydro-pyrrole ring and the presence of a double bond between C-2 and C-3, is essential for their activity nih.gov. Modifications at specific positions, particularly at C-1, C-2, and C-6, have been shown to significantly influence the pharmacological profile clockss.orgnih.gov.
Influence of 1β-Methyl Substitution on this compound Activity and Stability
The presence of a 1β-methyl group is a key structural feature in several modern carbapenems, including this compound, meropenem (B701), and ertapenem (B1671056) acs.orgclockss.org. This substitution at the C-1 position has a significant impact on the stability of the molecule, particularly against degradation by human renal dehydropeptidase-I (DHP-I) nih.govresearchgate.netacs.orgclockss.org.
Early carbapenems like imipenem (B608078), which lack the 1β-methyl group, are susceptible to hydrolysis by DHP-I, necessitating co-administration with a DHP-I inhibitor like cilastatin (B194054) researchgate.netclockss.orgnih.gov. The introduction of the 1β-methyl group in this compound confers significant stability against DHP-I, allowing it to be administered without an inhibitor nih.govresearchgate.netacs.orgclockss.org.
The 1β-methyl substitution generally maintains or improves the antibacterial activity compared to their 1-unsubstituted counterparts clockss.org. This suggests that the methyl group does not negatively interfere with the binding to bacterial penicillin-binding proteins (PBPs), the primary targets of carbapenems clockss.org.
Role of C-2 Side Chain Modifications on PBP Affinity and Bacterial Permeability
The side chain at the C-2 position of the carbapenem nucleus is a major site for structural variation and plays a critical role in determining the spectrum of antibacterial activity, affinity for different PBPs, and ability to penetrate bacterial cell membranes nih.govclockss.orgnih.govmdpi.comrcsb.org. This compound features a unique σ-symmetric (6,7-dihydro-5H-pyrazolo[1,2-a] archivemarketresearch.comgoogle.comresearchgate.nettriazolium-6-yl)thio group at its C-2 position nih.gov.
Modifications to the C-2 side chain can influence the binding affinity to different PBPs within bacterial cells researchgate.netnih.govrcsb.org. PBPs are enzymes involved in peptidoglycan biosynthesis, and their inhibition leads to bacterial cell death nih.govnih.govrcsb.org. Different carbapenems exhibit varying affinities for different PBPs, which contributes to their distinct antibacterial profiles researchgate.net. Crystal structure analysis of this compound in complex with PBPs has shown that the C-2 side chain forms hydrophobic interactions with specific amino acid residues in the PBP active site, such as Tryptophan and Threonine residues nih.govrcsb.org. These interactions are suggested to be important for the binding of carbapenems to PBPs nih.govrcsb.org.
The C-2 side chain also impacts the ability of the antibiotic to penetrate the bacterial outer membrane, particularly in Gram-negative bacteria researchgate.netnih.gov. The nature and charge of the C-2 substituent can affect passage through porin channels researchgate.netnih.gov. This compound's C-2 side chain contains a quaternary ammonium (B1175870) cationic center, which is considered critical for imparting good outer membrane permeability in Gram-negative bacteria, including Pseudomonas aeruginosa researchgate.net.
SAR investigations involving modifications of the C-2 side chain have explored various substituents, including cyclic amines and heteroarylthio groups, to optimize antibacterial activity and pharmacokinetic properties researchgate.netclockss.orgjst.go.jpmdpi.com. These studies have shown that the nature and position of substituents on the C-2 side chain significantly influence the activity against different bacterial species and the stability against β-lactamases researchgate.netclockss.orgmdpi.com.
The following table summarizes some key structural features and their impact on this compound's properties:
| Structural Feature | Position | Influence on Activity/Stability |
| 1β-Methyl group | C-1 | Increased stability against human renal DHP-I; Enhanced chemical stability; Maintains antibacterial activity. nih.govresearchgate.netacs.orgclockss.org |
| (R)-1-hydroxyethyl group | C-6 | Essential for broad-spectrum activity and stability against various β-lactamases. nih.govmdpi.com |
| (6,7-dihydro-5H-pyrazolo[1,2-a] archivemarketresearch.comgoogle.comresearchgate.nettriazolium-6-yl)thio group | C-2 | Determines spectrum of activity; Influences PBP affinity through hydrophobic interactions; Positively charged center aids in Gram-negative bacterial permeability. nih.govresearchgate.netrcsb.org |
Impact of Functional Group Variations on Antimicrobial Efficacy
Structure-activity relationship (SAR) studies on carbapenems, including this compound, have highlighted the importance of substituents at various positions, particularly the C-2 side chain and the C-1 position, for antimicrobial activity and stability researchgate.netdrugbank.comresearchgate.netnih.gov. The C-2 side chain significantly influences the spectrum of microbiological activity, pharmacokinetic parameters, and enzymatic and chemical stability researchgate.net. Variations in the functional groups on the C-2 side chain can affect the affinity for penicillin-binding proteins (PBPs) and the ability to penetrate bacterial cell membranes drugbank.comresearchgate.net.
Research comparing this compound to other carbapenems like meropenem and imipenem has investigated the impact of structural differences on activity against specific bacteria drugbank.comresearchgate.net. For example, studies have examined how the C-2 side chain influences activity against Haemophilus influenzae drugbank.com. The introduction of the 1-β-methyl group has been shown to increase antimicrobial activity and bactericidal activity against H. influenzae in some carbapenems by increasing their affinity for certain PBPs drugbank.com.
While specific detailed data tables on functional group variations and their direct impact on this compound's antimicrobial efficacy compared to hypothetical variants were not extensively found in the search results, the general principles of carbapenem SAR indicate that modifications to the C-2 side chain and the presence of the 1-β-methyl group are key determinants of its antibacterial profile and stability researchgate.netdrugbank.comresearchgate.netnih.gov.
Chemical Stability and Degradation Pathways of the this compound Nucleus
The chemical stability of this compound, like other beta-lactam antibiotics, is influenced by factors such as pH, temperature, and the presence of hydrolytic enzymes akjournals.commdpi.comnih.govasm.org. The beta-lactam ring is essential for the antibacterial activity of carbapenems, but it is also susceptible to degradation researchgate.net. The bicyclic 4:5 fused ring system in carbapenems contributes to their inherent instability researchgate.net.
This compound is known to be relatively stable to hydrolysis by human renal dehydropeptidase-I (DHP-I) compared to earlier carbapenems, primarily due to the presence of the 1-β-methyl group bioaustralis.comresearchgate.netrug.nlakjournals.com. However, it can still undergo degradation through other pathways. Hydrolysis of the beta-lactam ring is a major degradation route, leading to the formation of ring-opened products researchgate.netakjournals.com.
Studies on the forced degradation of this compound in aqueous solutions under different conditions of concentration, pH, and temperature have been conducted to identify degradation products and pathways nih.gov. The degradation products can vary depending on the stress factors applied researchgate.netakjournals.com. For instance, in diluted solutions under acidic conditions, a ring-opened product is formed akjournals.com. Photolysis has also been observed as a degradation pathway for this compound akjournals.com.
Dimerization is another degradation pathway that can occur, leading to the formation of dimeric impurities researchgate.netnih.gov. The stability of this compound in solution can be affected by storage conditions, with degradation occurring over time or at higher temperatures google.comasm.org. The pH of the solution plays a significant role in the degradation rate, with shorter half-lives observed at higher pH values asm.org.
Detailed research findings on this compound degradation often involve analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to identify and characterize degradation products researchgate.netnih.govconicet.gov.arneliti.com. These studies help in understanding the mechanisms of degradation and developing stable pharmaceutical formulations mdpi.comnih.gov.
Here is a data table summarizing some stability findings for this compound:
| Condition | Observation | Source |
| Alkaline medium | Complete degradation observed. | neliti.com |
| Acidic conditions | Formation of ring-opened product in diluted solutions. | akjournals.com |
| Photolytic stress | Photolysis observed. | akjournals.com |
| Dry heat (110°C, 1 month) | Stable. | akjournals.com |
| Aqueous solution, various conditions | Degradation products formed depending on factors. | nih.gov |
| Broth (pH 7.25, 36°C) | Degradation half-life: 20.7 hours. | asm.org |
| Broth (pH 7.25)/Agar (36°C) | Degradation half-life: 20.7/31.6 hours. | asm.org |
| Water (25°C) | Degradation half-life: >200 hours. | asm.org |
| Higher pH in broth | Shorter degradation half-lives. | asm.org |
Preclinical Pharmacokinetics and Pharmacodynamics Modeling of Biapenem
In Vitro Pharmacodynamic Modeling and Target Attainmentrxkinetics.comjmatonline.comresearchgate.net
In vitro pharmacodynamic modeling of biapenem (B1666964) aims to characterize its killing kinetics and determine the exposure required to inhibit or kill bacteria.
Time-Dependent Killing Kinetics and Concentration-Response Relationships
This compound, like other beta-lactam antibiotics, exhibits time-dependent killing kinetics. rxkinetics.comjmatonline.comnih.govfrontiersin.orgredemc.net This means that the duration for which the drug concentration remains above the minimum inhibitory concentration (MIC) is the primary determinant of its antibacterial effect, rather than the peak concentration. rxkinetics.comjmatonline.comfrontiersin.org Studies have investigated the time-dependent killing of this compound against various bacterial strains, including Pseudomonas aeruginosa. researchgate.netresearchgate.net The rate and extent of killing for time-dependent drugs remain largely unchanged once a certain concentration is reached, with maximal killing observed when the time above MIC is sufficient. rxkinetics.comredemc.net
Surrogate Markers for Efficacy (e.g., %fTime > Minimum Inhibitory Concentration)rxkinetics.comjmatonline.comresearchgate.net
For time-dependent antibiotics such as this compound, the most relevant pharmacodynamic parameter correlating with efficacy is the percentage of the dosing interval that the unbound drug concentration remains above the MIC (%fTime > MIC or %T > MIC). rxkinetics.comjmatonline.comresearchgate.netnih.govfrontiersin.orgnih.govplos.orgnih.gov Achieving a specific percentage of fTime > MIC is associated with favorable clinical outcomes. nih.gov While optimal %fTime > MIC targets can vary depending on the pathogen, general guidelines suggest targets for carbapenems typically range from 40% to 70%. nih.gov For Enterobacterales, a target of approximately 50% fTime > MIC has been suggested, while for P. aeruginosa and Acinetobacter baumannii, a target of around 30% fTime > MIC has been indicated. asm.org Monte Carlo simulations are frequently employed in preclinical and clinical studies to evaluate the probability of target attainment (PTA) for different dosing regimens against various MIC values. jmatonline.comnih.govfrontiersin.orgnih.govresearchgate.netnih.gov
Pharmacokinetic Profiling in Non-Human Biological Systemsresearchgate.netguidetopharmacology.org
Pharmacokinetic profiling in non-human biological systems, such as animal models, provides insights into the absorption, distribution, metabolism, and excretion of this compound before human studies. fda.gov
Absorption and Distribution Studies in Preclinical Species (e.g., tissue distribution in animal models)researchgate.netguidetopharmacology.org
Studies in preclinical species, including rats, dogs, and monkeys, have investigated the absorption and distribution of this compound. Following intravenous administration, this compound is distributed throughout the animal's body. nih.gov However, there is typically little to no distribution to the central nervous system or testes. nih.gov The volume of distribution at steady state (Vss) in these animal species has been reported to be comparable to the extracellular fluid volume. nih.gov Plasma protein binding of this compound is generally low across various species, including humans. asm.orgnih.govantibiotics-chemotherapy.rumdpi.com Tissue distribution studies in animal models can help understand how the drug reaches the site of infection. fda.govkcl.ac.uk Differences in tissue distribution can exist between animal species and may impact the translation of results to humans. kcl.ac.uk
Metabolic Pathways and Excretion Mechanismsresearchgate.net
This compound is primarily eliminated through renal excretion, largely as the unchanged drug. asm.orgresearchgate.net Studies suggest that glomerular filtration is the main route of elimination. researchgate.net While organic anion transporter 3 (OAT3) may play a minor role in the renal tubular secretion of this compound, it is not considered a clinically relevant substrate or inhibitor of OAT3 due to its low affinity. researchgate.netmdpi.com In addition to renal excretion, metabolism also contributes to the elimination of this compound in some animal species. nih.gov However, the extent of metabolism can vary between species. nih.gov Understanding these metabolic pathways and excretion mechanisms in preclinical species helps predict human pharmacokinetics. fda.gov
Computational Pharmacokinetic-Pharmacodynamic Correlationsjmatonline.com
Computational approaches, such as Monte Carlo simulations and population pharmacokinetic (PPK) modeling, are extensively used to correlate this compound pharmacokinetics with pharmacodynamic targets. jmatonline.comnih.govfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.netjst.go.jpfrontiersin.org These models utilize pharmacokinetic data, often from preclinical studies and early clinical trials, along with in vitro susceptibility data (MICs) to predict the probability of achieving desired PK/PD targets, such as a specific %fTime > MIC, for various dosing regimens and patient populations. jmatonline.comnih.govfrontiersin.orgnih.govresearchgate.netnih.gov PPK models can identify covariates, such as creatinine (B1669602) clearance and body weight, that significantly influence this compound pharmacokinetics. nih.govfrontiersin.orgnih.govfrontiersin.org This computational modeling helps optimize dosing strategies to maximize the likelihood of achieving therapeutic exposures and improve clinical outcomes. nih.govfrontiersin.orgnih.govresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 71339 |
Data Tables
While specific raw data tables from preclinical studies were not consistently available across the search results within the defined scope, the findings discussed in the sections above are based on detailed research and can be summarized conceptually in tables as shown below, reflecting the type of data generated in these studies.
Table 1: Conceptual Summary of In Vitro Time-Dependent Killing Data
| This compound Concentration | Exposure Duration | Bacterial Strain | Outcome (e.g., % Kill) |
| Above MIC | Sufficient Time | Susceptible Strain | High Kill Rate |
| Below MIC | Any Duration | Susceptible Strain | Limited/No Kill |
| Above MIC | Insufficient Time | Susceptible Strain | Reduced Kill Rate |
Table 2: Conceptual Summary of Preclinical Pharmacokinetic Parameters (Example Species: Rat)
| Parameter | Value (Example) | Unit |
| Elimination Half-life (t½) | 0.16 - 0.20 | hours |
| Volume of Distribution (Vss) | 172 - 259 | mL/kg |
| Total Clearance (CL) | 15.1 | mL/min/kg |
| Renal Clearance (CLR) | 5.00 | mL/min/kg |
| Protein Binding | 5.0 - 15.6 | % |
Table 3: Conceptual Summary of Probability of Target Attainment (PTA) from Monte Carlo Simulations
| MIC (µg/mL) | Dosing Regimen (Conceptual) | PK/PD Target (%fTime > MIC) | Probability of Target Attainment (%) |
| Low | Standard | 40% | High |
| High | Standard | 40% | Low |
| High | Optimized (e.g., prolonged infusion) | 40% | Increased |
| Low | Standard | 70% | Moderate |
| High | Optimized | 70% | Moderate to High |
Advanced Analytical Methodologies for Biapenem Research
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatographic techniques are fundamental for separating Biapenem (B1666964) from complex matrices and its related impurities, enabling their subsequent quantification and characterization. High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC) are two prominent techniques employed in this compound research.
High-Performance Liquid Chromatography (HPLC) Method Development in Biological Matrices
HPLC is widely used for the determination of this compound in biological matrices such as human plasma and urine. Method development in these matrices often involves sample preparation steps to remove interfering endogenous compounds. For instance, an improved reversed-phase HPLC (RP-HPLC) method for determining this compound in human plasma and urine utilized ultrafiltration for plasma samples and direct dilution for urine samples. nih.gov The method incorporated p-aminobenzoic acid as an internal standard. nih.gov Chromatographic separation was achieved on a 4.6 mm x 150 mm column with acetonitrile (B52724) and 0.1 mol/l sodium acetate (B1210297) as the mobile phase. nih.gov This method demonstrated a linear quantification range of 0.1 to approximately 50 µg/mL in both plasma and urine, with linear correlation coefficients greater than 0.998. nih.gov The extraction recovery for this compound at the concentration level of 5 µg/mL in human plasma was found to be 91.51%. nih.gov The intra-day and inter-day relative standard deviations (RSD) for this compound at low, middle, and high levels in human samples were less than 12.51% for plasma and less than 7.05% for urine. nih.gov This RP-HPLC method has been successfully applied to pharmacokinetic studies in healthy subjects. nih.gov
| Matrix | Sample Preparation | Internal Standard | Column | Mobile Phase | Linear Range (µg/mL) | Extraction Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
|---|---|---|---|---|---|---|---|---|
| Plasma | Ultrafiltration | p-aminobenzoic acid | 4.6 mm x 150 mm C18 | Acetonitrile: 0.1M Sodium Acetate (2:98) | 0.1 - 50 | 91.51 (at 5 µg/mL) | < 12.51 | < 12.51 |
| Urine | Direct dilution | p-aminobenzoic acid | 4.6 mm x 150 mm C18 | Acetonitrile: 0.1M Sodium Acetate (2:98) | 0.1 - 50 | Not specified | < 7.05 | < 7.05 |
Another HPLC method for the routine quality control of this compound was established using a Dikma Diamonsil C18 column (250 mm × 4.6 mm, 5 μm) with diode array detection and single wavelength detection at 220 nm. researchgate.net The mobile phase consisted of acetonitrile-0.1% triethylamine (B128534) water (1:99, v/v). researchgate.net The linear range for this compound quantification was 0.05-10.0 mg/mL (r²= 0.999). researchgate.net The LOD and LOQ for impurities were 4.8 ng (S/N = 3) and 18.5 ng (S/N = 10), respectively. researchgate.net Intraday RSD of the main impurity and total impurity were 1.84% and 3.37% (n = 3), while interday RSD were 4.84% and 7.58% (n = 9). researchgate.net
| Application | Column | Mobile Phase | Detection Wavelength (nm) | Linear Range | LOD (Impurity) | LOQ (Impurity) |
|---|---|---|---|---|---|---|
| Routine Quality Control | Dikma Diamonsil C18 (250x4.6mm, 5µm) | Acetonitrile: 0.1% Triethylamine water (1:99) | 220 | 0.05 - 10.0 mg/mL | 4.8 ng | 18.5 ng |
HPLC has become the most important analytical technique for impurity profiling in order to assure the quality of pharmaceutical products. researchgate.netbiomedres.us While HPLC typically requires chemical reference substances (CRS) for impurity qualification and quantification, new methods like digitized impurity database analysis are being developed to potentially eliminate the need for impurity CRS. researchgate.netingentaconnect.com
Micellar Electrokinetic Chromatography (MEKC) Applications for this compound and Related Substances
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique, a modification of capillary electrophoresis (CE), that extends its applicability to neutral analytes by using micelles as a pseudo-stationary phase. wikipedia.org MEKC has been applied to the analysis of this compound and its related substances.
An MEKC method was established for the analysis of related substances in this compound using a zwitterionic surfactant, 3-(N,N-dimethylhexadecylammonium)-propanesulfonate (PAPS), to improve separation selectivity. magtechjournal.com This method successfully separated the adjacent impurities of this compound and was found to be especially suitable for the detection of this compound dimers A, B, and an open-ring compound. magtechjournal.com The optimal separation conditions included a 90 mmol·L-1 tris(hydroxymethyl)aminomethane (tris)-phosphate buffer containing 17 mmol·L-1 PAPS and 3 mg·mL-1 polyoxyethylene 23 lauryl ether (Brij 35), with an applied voltage of 22 kV and a capillary temperature of 30 ℃. magtechjournal.com This method provides a feasible analysis method with high sensitivity, good specificity, and reproducibility for the quality control of this compound. magtechjournal.com
Another MEKC method for the determination of this compound in a medicinal product utilized sweeping under an enhanced electric field, followed by UV absorption detection at 200 nm. nih.gov Optimal results were obtained with a formic buffer (22.5mM) pH 4.3 and sodium dodecyl sulfate (B86663) (150mM) as the sweeping agent. nih.gov A neutral capillary (60/50cm; 50μm ID) with reverse polarity and a voltage of 22 kV were used. nih.gov The method provided a detection limit of 0.5 μg/mL at S/N=3 for this compound. nih.gov The repeatability of the CE system for migration times of this compound and its degradation products varied from 0.14 to 1.48%, while for corrected peak areas, RSD were about 0.68-8.43%. nih.gov Satisfactory separation was achieved within 20 minutes. nih.gov This method was applied to the analysis of a medicinal product containing this compound. nih.gov
MEKC offers advantages over other separation techniques, including the ability to separate a wide range of analytes, high separation efficiency and resolution, and compatibility with various detection methods for quantitative and qualitative analysis.
Spectroscopic and Mass Spectrometric Approaches
Spectroscopic and mass spectrometric techniques are essential for the detection, quantification, and structural characterization of this compound, its metabolites, and adducts.
UV Absorption Detection in Quantitative Analytical Assays
UV absorption detection is commonly coupled with chromatographic techniques for the quantitative analysis of this compound. This compound absorbs UV light, enabling its detection at specific wavelengths. As mentioned earlier, RP-HPLC methods for this compound in biological matrices and for routine quality control utilize UV detection at 300 nm and 220 nm, respectively. nih.govresearchgate.net A stability-indicating LC-UV method for this compound and doripenem (B194130) employed a detection wavelength of 295 nm. akjournals.com For the analysis of this compound dimers, a detection wavelength of 318 nm has been used, which provides high sensitivity for both dimer A and dimer B. google.com MEKC methods for this compound have also utilized UV absorption detection, for instance, at 200 nm and 210 nm. nih.govresearchgate.net
A spectrophotometric method for this compound determination in bulk and injection formulations is based on a color reaction with Chloramine-T and Gallocyanine in acidic medium, with the colored product showing an absorption maximum at 542 nm for this compound. conferenceworld.in This method was linear in the concentration range of 0.02-0.12 mg/mL. conferenceworld.in
The selection of the UV detection wavelength is critical for achieving optimal sensitivity and selectivity for this compound in the presence of potential interferences.
Mass Spectrometry for Metabolite and Adduct Characterization
Mass spectrometry (MS) is a powerful technique for the identification and structural elucidation of this compound metabolites and adducts. LC-MS/MS has been used to identify the degradation products of this compound in aqueous solution. researchgate.net In impurity profiling, LC-MS has been employed to confirm the molecular weight of polymerized impurities in this compound, identifying dimer and trimer as the main polymerized impurities. researchgate.net
MS plays a crucial role in metabolomics studies aimed at understanding the metabolic profile changes induced by this compound. An untargeted metabolomics approach using liquid chromatography-mass spectrometry has been applied to study plasma metabolome alterations in sepsis after treatment with this compound, alone and in combination with other agents. nih.gov This approach allowed for the identification of potential biomarkers and disturbed metabolic pathways affected by this compound treatment. nih.gov
MS can also be utilized to characterize adducts formed between this compound and biological molecules, which is important for understanding its mechanism of action and potential interactions. googleapis.comresearchgate.net While specific details on the structures of this compound metabolites or adducts were not extensively provided in the search results, the application of MS-based techniques in degradation studies, impurity analysis, and metabolomics demonstrates its significance in the comprehensive analytical characterization of this compound.
Computational Chemistry and Molecular Modeling Studies of Biapenem
Molecular Docking Simulations of Ligand-Protein Interactions
Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand when bound to a protein. This helps in understanding the key interactions driving the binding process. biorxiv.orgnih.gov
PBP-Biapenem Docking and Binding Mode Analysis
Biapenem (B1666964), as a carbapenem (B1253116), exerts its antibacterial effect by inhibiting penicillin-binding proteins (PBPs). asm.org Molecular docking studies aim to elucidate how this compound fits into the active site of various PBPs and the specific interactions formed. Crystal structures of this compound complexed with PBPs, such as PBP 2X and PBP 1A from Streptococcus pneumoniae, have been reported, providing experimental data to validate docking results. asm.org These studies show this compound covalently bound to the catalytic serine residue in the active site. asm.org The binding mode typically involves interactions with conserved motifs within the PBP active site. nih.govresearchgate.net Docking can reveal the proximity of the this compound's β-lactam ring carbonyl carbon to the active site serine, which is crucial for the acylation reaction that inhibits the enzyme. emerginginvestigators.org
β-Lactamase-Biapenem Interaction Modeling (e.g., IMI-1, CphA)
Bacterial resistance to carbapenems can be mediated by β-lactamase enzymes that hydrolyze the β-lactam ring. nih.govfrontiersin.org Computational modeling, including docking, is used to study the interaction of this compound with different classes of β-lactamases, such as the Class A carbapenemase IMI-1 and the Class B2 metallo-β-lactamase CphA. nih.gov
For IMI-1, docking studies have been performed using homology models of the enzyme. These studies aim to understand how this compound binds to the active site of IMI-1, which is known to hydrolyze carbapenems like imipenem (B608078) and this compound.
In the case of CphA, a metallo-β-lactamase that inactivates this compound, computational studies, including QM/MM calculations and metadynamics simulations, have explored the hydrolysis mechanism and the binding of the hydrolyzed product. nih.govresearchgate.netresearchgate.net Docking can help visualize the initial interaction of this compound with the CphA active site, which typically involves coordination with the active site zinc ions. uc.pt Studies suggest that the bicyclic derivative formed after this compound hydrolysis by CphA can also bind back to the enzyme's active site. nih.govresearchgate.net
Porin Protein-Biapenem Docking (e.g., CarO)
Outer membrane porins play a role in the diffusion of antibiotics into Gram-negative bacteria. Alterations or loss of porins like CarO in Acinetobacter baumannii can contribute to carbapenem resistance. researchgate.netresearchgate.net Molecular docking has been employed to investigate the interaction of this compound with porin proteins like CarO. researchgate.netresearchgate.net These studies aim to understand how this compound permeates through the porin channel and the potential binding sites or interactions within the channel. researchgate.net While CarO is known to function as a porin channel for carbapenem inflow, studies have investigated the binding affinity of various carbapenems, including this compound, to CarO using docking and dynamic simulations. researchgate.netresearchgate.netnih.gov One study showed that ertapenem (B1671056) and sitafloxacin (B179971) exhibited greater binding affinity to imipenem-resistant CarO compared to this compound, doripenem (B194130), meropenem (B701), and imipenem in docking simulations. researchgate.netresearchgate.netnih.gov
Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics
Molecular dynamics simulations provide a dynamic view of protein-ligand complexes over time, allowing for the study of system stability, conformational changes, and the influence of the solvent environment. uzh.chjapsonline.commdpi.com
Conformational Flexibility of Protein-Ligand Complexes
MD simulations are crucial for understanding the flexibility of both the protein and the ligand when bound in a complex. frontiersin.orgacs.org For PBP-biapenem complexes, MD simulations can reveal the stability of the covalent bond formed and the dynamic behavior of the protein's active site loops and domains upon this compound binding. nih.gov Changes in protein conformation upon ligand binding can affect the binding affinity and catalytic activity. nih.gov
In the context of β-lactamases like IMI-1, MD simulations have been used to investigate the flexibility of loops that may influence the binding and hydrolysis of carbapenems. Studies on IMI-1 have indicated that flexible loops enable open and closed conformations, potentially contributing to the enzyme's ability to hydrolyze various antibiotics. For metallo-β-lactamases such as CphA, MD simulations, including QM/MM MD, have been used to study the conformational changes during the hydrolysis of this compound and the subsequent formation and binding of the bicyclic product. nih.govresearchgate.netresearchgate.net
MD simulations of porin-biapenem interactions, such as with CarO, can provide insights into the dynamics of this compound as it traverses the channel and how its presence might affect the protein's conformation and channel properties. researchgate.netresearchgate.net
Solvent Effects and Dynamic Binding Events
The solvent environment, particularly water, plays a significant role in protein-ligand interactions. global-sci.comnih.gov MD simulations in explicit solvent allow for the consideration of solvent molecules and their interactions with the protein and ligand. global-sci.commdpi.com This is important for accurately representing the physiological environment and understanding how solvent molecules might participate in or influence the binding process. nih.govresearchgate.net
Binding Free Energy Calculations and Quantitative Structure-Activity Relationships (QSAR)
Computational methods are employed to evaluate the binding affinity of this compound to target proteins and to establish relationships between its structural features and biological activity.
Thermodynamics of Ligand Binding (e.g., LIE, MMPBSA methods)
Binding free energy calculations, such as those using the Linear Interaction Energy (LIE) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods, are utilized to estimate the affinity of this compound for its targets. These methods are based on molecular dynamics simulations and provide a balance between accuracy and computational cost compared to more rigorous alchemical perturbation methods. researchgate.netresearchgate.net
Studies investigating the binding of carbapenems, including this compound, to enzymes like class A beta-lactamase IMI-1 have employed the LIE method to calculate binding free energies. diva-portal.org These calculations help identify important molecular interactions and structural elements contributing to the binding process. diva-portal.org The MM/PBSA approach is also used to calculate the binding free energy of ligand binding to a receptor. researchgate.netresearchgate.netresearchgate.net
Research on the interaction of carbapenem antibiotics with the multidrug efflux transporter AcrB of Escherichia coli has utilized computational techniques to study binding to the distal pocket, a region crucial for substrate and inhibitor binding. mdpi.com These studies aim to understand how the physicochemical nature of carbapenems influences their binding preference for AcrB. mdpi.com
Theoretical Prediction of Biological Activity from Structural Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies aim to build models that correlate the structural properties of compounds with their biological activity. mdpi.comresearchgate.net These models can then be used to predict the activity of new or untested compounds based on their structural descriptors. mdpi.comnih.gov
While docking scores can provide an initial assessment of binding modes, they often show weak correlation with experimentally determined activity. mdpi.comnih.gov Refining docking poses and using computed binding free energies from methods like MM-PB/GBSA can lead to the development of QSAR models with better correlation to experimental activity. mdpi.comnih.gov
QSAR studies have been applied to various classes of antibacterial compounds, including beta-lactams, to understand the structural features and properties influencing their activity. bhsai.orgnih.gov Structural descriptors such as molecular weight, polar surface area, hydrogen bond donors and acceptors, and lipophilicity are commonly used in these analyses. nih.govfrontiersin.org
Advanced Theoretical Chemical Analyses
Beyond binding energy and QSAR, more advanced theoretical methods provide deeper insights into the electronic structure and reactivity of this compound.
Density Functional Theory (DFT) for Electronic and Electrochemical Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.govmdpi.comrsc.org DFT calculations can provide detailed information about the electronic and chemical structure of compounds like this compound. nih.gov
Studies on the interaction of this compound with metallo-beta-lactamase enzymes, such as CphA, have utilized QM/MM methods, where the active site (including this compound and the metal ion) is treated with a quantum mechanical method like DFT, while the rest of the protein is treated with molecular mechanics. nih.govnih.govacs.orgsemanticscholar.org These studies provide insights into the catalytic mechanism and the stability of the enzyme-substrate complex. nih.govnih.govacs.org
DFT calculations can also be used to analyze the electrochemical properties of compounds. researchgate.netresearchgate.net This is relevant for understanding redox behavior and potential interactions in biological environments.
Principles of Organic Molecule (POM) Theory in Bioactivity Prediction
The Principles of Organic Molecule (POM) theory is a theoretical framework that can be applied to understand how physicochemical properties influence the bioactivity of drugs. researchgate.netresearchgate.net While specific applications of POM theory directly to this compound were not extensively detailed in the search results, the theory provides a basis for connecting molecular structure and properties to biological outcomes. researchgate.netresearchgate.net By using POM theory, it can become easier to control the bioactivity of drugs by understanding the crucial role of physicochemical properties in orienting their bioactivity. researchgate.netresearchgate.net
Mechanistic Investigations of Biapenem in Host Pathogen Interactions Non Clinical
Modulation of Host Immune Responses in Infection Models
Studies using infection models, particularly those involving Mycobacterium tuberculosis (M. tb), have demonstrated that Biapenem (B1666964) can modulate host immune responses. This modulation appears to contribute to improved control of the infection. researchgate.netnih.govnih.govasm.org this compound treatment has been shown to augment long-lasting immunity by boosting both the innate and adaptive immune arms. nih.govnih.govasm.org
Macrophage-Mediated Bacterial Clearance Mechanisms
Macrophages, as key components of the innate immune system, play a critical role in the initial response to bacterial infections, including the phagocytosis and clearance of pathogens. dovepress.com Research indicates that this compound can enhance the anti-mycobacterial activity of macrophages. nih.govresearchgate.net This is partly achieved by modulating intracellular signaling pathways, such as augmenting p38 signaling. researchgate.netnih.govnih.govasm.orgresearchgate.netresearchgate.net this compound treatment in murine macrophages infected with M. tb H37Rv led to increased levels of reactive oxygen species (ROS), p38 activation, pro-inflammatory cytokine secretion, and co-stimulation, indicative of an M1 macrophage phenotype, which is beneficial for the host response. researchgate.netresearchgate.net In vitro experiments with murine peritoneal macrophages infected with M. tb H37Rv showed that treatment with 10 µg/mL this compound reduced intracellular bacterial growth over time. researchgate.netnih.gov
An interactive table illustrating the effect of this compound on intracellular M. tb growth in macrophages could be presented here if specific time-course data with numerical values were available in the search results. The search results mention figures showing this data researchgate.netnih.gov, but the exact numerical values for inclusion in a table are not directly extractable from the snippets.
Effects on Innate and Adaptive Immunity in Mycobacterial Models
Beyond its effects on macrophages, this compound treatment in infected murine models has been shown to activate innate immune cells. nih.gov It also plays a role in priming and activating adaptive immune cells, specifically CD4+ and CD8+ T-cells, in the lung and spleen. researchgate.netnih.govnih.govasm.org Furthermore, this compound treatment significantly amplified the polarization of T lymphocytes toward inflammatory subsets like Th1 and Th17, which are crucial for controlling intracellular pathogens. researchgate.netnih.govnih.govasm.org The treatment also facilitated the generation of a long-lived central memory T-cell subset. researchgate.netnih.govnih.govasm.org The generation of this memory T lymphocyte subset in the murine model contributed to a significant reduction in the recurrence of tuberculosis due to reactivation and reinfection. researchgate.netnih.govnih.govasm.org These findings suggest this compound's potential as an adjunct immunomodulator to enhance host defense against M. tb by enriching long-term protective memory cells. researchgate.netnih.govnih.govasm.org
Data from in vivo studies in mice infected with M. tb showed that this compound treatment restricted mycobacterial growth in the lungs and spleen. researchgate.net While specific numerical data for bacterial burden reduction is mentioned as being in figures researchgate.net, the exact values are not available in the provided snippets for inclusion in a data table.
Synergy Studies with Other Antimicrobial Agents (In Vitro & Preclinical)
In vitro and preclinical studies have investigated the potential for synergistic activity between this compound and other antimicrobial agents, particularly against multidrug-resistant (MDR) bacteria. Studies involving MDR Acinetobacter baumannii isolates have demonstrated synergistic effects when this compound is combined with agents such as colistin (B93849) and fosfomycin (B1673569) sodium. researchgate.netnih.govoup.com
An in vitro study using the checkerboard technique evaluated the synergistic activity of this compound in combination with sulbactam, colistin, and fosfomycin sodium against 40 clinical MDR Acinetobacter baumannii isolates. researchgate.netnih.govoup.com The results, evaluated by the fractional inhibitory concentration index (FICI), showed that all 40 strains (100%) had an FICI ≤ 0.5 when colistin was combined with this compound, suggesting a synergistic effect. researchgate.netnih.govoup.com The minimum inhibitory concentrations (MICs) of most strains decreased by two to four doubling dilutions for both antibacterial agents in combination. researchgate.netnih.govoup.com Additionally, 95% of isolates had MICs to colistin and fosfomycin sodium lower than the sensitivity breakpoint when combined with this compound. researchgate.netnih.govoup.com No antagonistic effect (FICI > 4) was observed for any of the this compound-based combinations tested. researchgate.netnih.govoup.com The combination of colistin or fosfomycin sodium with this compound showed a synergistic pattern and improved MICs for all tested strains, suggesting these combinations could be promising treatment options for MDR Acinetobacter baumannii. researchgate.netnih.govoup.com
An interactive table summarizing the synergy results (e.g., percentage of isolates showing synergy) from the in vitro study against Acinetobacter baumannii could be beneficial here.
| Combination | Synergistic Effect (FICI ≤ 0.5) | Indifference (0.5 < FICI ≤ 4) | Antagonism (FICI > 4) |
| Colistin + this compound | 100% | 0% | 0% |
| Fosfomycin sodium + this compound | 95% | 5% | 0% |
| Sulbactam + this compound | Data not explicitly detailed for 100% of isolates in snippets | - | 0% |
*Based on 95% of isolates having MICs below sensitivity breakpoint, implying synergy or additive effect. The exact percentage categorized strictly as synergistic (FICI ≤ 0.5) for fosfomycin sodium + this compound for all 40 isolates is not explicitly stated as 100% in the snippets, unlike the colistin combination.
Synergistic activity between this compound and rifampicin (B610482) has also been observed in vitro against low-level rifampicin-resistant strains of M. tuberculosis. researchgate.net For a low-level rifampicin-resistant strain (115R), synergistic activity was noted with an FICI of 0.15. researchgate.net However, no synergy was observed against a high-level rifampicin-resistant strain (124R). researchgate.net
Q & A
Q. How should researchers design in vitro studies to evaluate Biapenem’s antibacterial activity against multidrug-resistant (MDR) pathogens?
- Methodology : Use standardized broth microdilution assays (CLSI/EUCAST guidelines) to determine minimum inhibitory concentrations (MICs). For MDR strains like Acinetobacter baumannii or Pseudomonas aeruginosa, include comparator carbapenems (e.g., imipenem, meropenem) and assess time-kill kinetics over 24 hours. Validate results with at least three biological replicates and report MIC50/MIC90 values to quantify potency distributions .
- Key Considerations : Account for bacterial inoculum size, growth phase, and cation-adjusted Mueller-Hinton broth composition to ensure reproducibility .
Q. What experimental protocols are recommended for assessing this compound’s pharmacokinetic (PK) parameters in preclinical models?
- Methodology :
- Animal Models : Use Sprague-Dawley rats for intravenous (IV) pharmacokinetic studies. Collect plasma and urine samples at intervals (e.g., 0.5, 1, 2, 4, 8 hours post-dose) to measure drug concentrations via HPLC or LC-MS/MS .
- PK Analysis : Fit data to a two-compartment model, incorporating covariates like total body weight (TBW) and creatinine clearance (CLcr) to predict clearance (CL) and volume of distribution (Vd) .
- Critical Data : Report protein binding (3.4% for this compound) and calculate free drug concentrations to correlate with efficacy .
Q. How can researchers resolve contradictions in this compound’s MIC values across different studies?
- Approach :
- Strain Variability : Compare MIC distributions across geographically diverse isolates (e.g., Thailand vs. China) to identify regional resistance patterns .
- Methodological Adjustments : Standardize testing conditions (e.g., agar vs. broth dilution) and confirm bacterial identity via 16S rRNA sequencing to minimize variability .
Advanced Research Questions
Q. How can researchers optimize combination therapy involving this compound for rifampicin-resistant Mycobacterium tuberculosis?
- Experimental Design :
- Synergy Testing : Use checkerboard assays or time-kill curves to quantify fractional inhibitory concentration indices (FICIs) of this compound + rifampicin. For in vivo validation, employ murine TB models, monitoring bacterial load reductions in lungs/spleens over 4–8 weeks .
- Contradictions : Note that while in vitro synergy is observed against H37Rv strains, in vivo efficacy may diminish in high-level rifampicin-resistant isolates due to efflux pump upregulation .
Q. What PK/PD modeling strategies are effective for predicting this compound dosing regimens in pediatric populations?
- Methodology :
- Monte Carlo Simulations : Incorporate pediatric covariates (e.g., TBW, CLcr) and simulate 10,000 subjects to calculate the probability of target attainment (%PTA) for T>MIC (e.g., 30% for bactericidal activity). Use a two-compartment model to optimize extended IV infusions (e.g., 3-hour vs. 1-hour) .
- Validation : Compare simulated PK profiles with clinical data from ICU patients to refine dosing for renal-impaired subpopulations .
Q. How should researchers investigate this compound’s efficacy in elderly patients with renal impairment?
- Study Design :
- Retrospective Analysis : Collect data from patients ≥85 years old, stratifying by renal function (eGFR <30 vs. ≥60 mL/min/1.73m²). Use multivariate regression to correlate this compound exposure (AUC0–24) with clinical cure rates and adverse events (e.g., nephrotoxicity) .
- Dose Adjustments : Propose reduced dosing (e.g., 300 mg q12h → 150 mg q12h) for severe renal impairment (CLcr <30 mL/min) based on PK simulations .
Methodological Guidance for Data Interpretation
Q. How to address discrepancies in this compound’s synergy with fosfomycin across A. baumannii strains?
- Resolution Strategy :
- Mechanistic Studies : Perform transcriptomic analysis to identify efflux pump (e.g., AdeABC) or β-lactamase gene expression differences between synergistic and non-synergistic strains .
- PK/PD Bridging : Use P. aeruginosa T>MIC targets (30%) as a surrogate for A. baumannii in the absence of species-specific data, acknowledging potential limitations .
Q. What statistical methods are recommended for meta-analyses of this compound combination therapies?
- Tools :
- Fixed/Random Effects Models : Calculate pooled risk ratios (RRs) for clinical cure rates using RevMan or R’s metafor package. Assess heterogeneity via I² statistics and publish bias via funnel plots .
- Sensitivity Analysis : Exclude studies with high dropout rates or non-randomized designs to strengthen conclusions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
